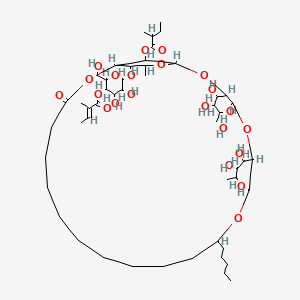
Scammonin viii
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Scammonin viii is a resin glycoside from Convolvulus scammonia . It’s one of the minor ether-soluble resin glycosides reported from the roots of Convolvulus scammonia .
Synthesis Analysis
Scammonin VIII is a linear tetrasaccharide of jalapinolic acid with two glucoses, one rhamnose, and one quinovose . It was isolated from Convolvulus scammonia .Molecular Structure Analysis
The exact mass of Scammonin viii is 1,036.55 and its molecular weight is 1,037.200 . The elemental analysis shows that it contains Carbon (57.90%), Hydrogen (8.16%), and Oxygen (33.94%) .Chemical Reactions Analysis
Scammonin is inert by itself, until it combines with bile in the small intestine and forms a strong purgative complex . This complex stimulates liver and intestinal glands secretion .Wissenschaftliche Forschungsanwendungen
Chemical Composition and Isolation
Scammonin VIII, along with Scammonin VII, is a minor ether-soluble resin glycoside isolated from Radix Scammoniae, the roots of Convolvulus scammonia. These compounds are notable for their macrocyclic ester structures and include glycosidic acids like scammonic acid B. Their isolation contributes to the understanding of the complex chemistry of resin glycosides found in Convolvulus scammonia (Noda, Kogetsu, Kawasaki, & Miyahara, 1992).
Relation to Other Resin Glycosides
Investigation into similar compounds has led to the discovery of orizabins V-VIII, tetrasaccharide glycolipids from the Mexican scammony root (Ipomoea orizabensis). These compounds, including known scammonins, exhibited weak cytotoxicity toward human oral epidermoid carcinoma, indicating potential therapeutic applications (Hernández-Carlos, Bye, & Pereda-Miranda, 1999).
Biological Activity
In a related study on resin glycosides from Ipomoea tyrianthina, compounds like tyrianthin 6, scammonin 1, and scammonin 2 showed potential biological activities, including antidepressant activity and protective effects against seizures. Scammonin 2 also demonstrated relaxant effects on spontaneous contractions in the rat ileum. These findings suggest a broader scope of biological activities for scammonin-related compounds (Mirón-López et al., 2007).
Antimicrobial Potential
A study on oligosaccharides from medicinal Mexican morning glory species, including scammonins, revealed their antibacterial properties and potential as inhibitors of multidrug resistance in Staphylococcus aureus. This highlights the antimicrobial potential of these complex macrocyclic lactones (Pereda-Miranda, Kaatz, & Gibbons, 2006).
Wirkmechanismus
Safety and Hazards
Upon consumption, the resin is inert until it has passed from the stomach into the duodenum, where it meets the bile. A chemical reaction occurs between it and taurocholate and glycocholate in the bile, whereby it is converted into a powerful purgative which in high doses becomes a violent gastrointestinal irritant .
Eigenschaften
IUPAC Name |
[30-[3,4-dihydroxy-6-(hydroxymethyl)-5-[(E)-2-methylbut-2-enoyl]oxyoxan-2-yl]oxy-4,5,11,12-tetrahydroxy-6-(hydroxymethyl)-13,31-dimethyl-27-oxo-17-pentyl-2,7,9,14,16,28,32-heptaoxatetracyclo[27.3.1.03,8.010,15]tritriacontan-33-yl] 2-methylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H84O22/c1-8-11-17-20-29-21-18-15-13-12-14-16-19-22-32(53)67-43-39(70-47-38(59)37(58)40(31(24-52)66-47)68-45(60)25(4)9-2)28(7)63-50(44(43)69-46(61)26(5)10-3)72-42-36(57)34(55)30(23-51)65-49(42)71-41-35(56)33(54)27(6)62-48(41)64-29/h9,26-31,33-44,47-52,54-59H,8,10-24H2,1-7H3/b25-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAAFPJNNNHRBG-YCPBAFNGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC(=O)C(C)CC)OC3C(C(C(OC3OC4C(C(C(OC4O1)C)O)O)CO)O)O)C)OC5C(C(C(C(O5)CO)OC(=O)C(=CC)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC(=O)C(C)CC)OC3C(C(C(OC3OC4C(C(C(OC4O1)C)O)O)CO)O)O)C)OC5C(C(C(C(O5)CO)OC(=O)/C(=C/C)/C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H84O22 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1037.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Scammonin viii | |
CAS RN |
145042-06-4 |
Source


|
| Record name | Scammonin viii | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145042064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (2R)-2-phenyl-2-[(2-phenylquinoline-4-carbonyl)amino]acetate](/img/structure/B1680806.png)
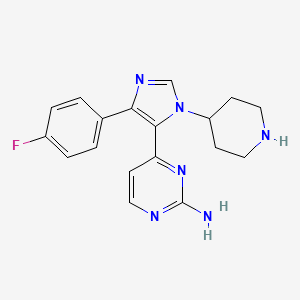
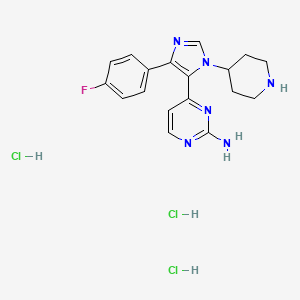
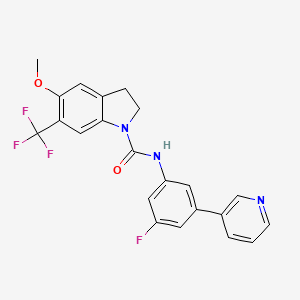
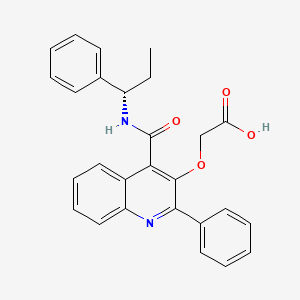
![(1'-ethyl-6,7-dihydro-5H-spiro[furo[2,3-f]indole-3,4'-piperidin]-5-yl)[2'-methyl-4'-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-4-yl]methanone](/img/structure/B1680816.png)
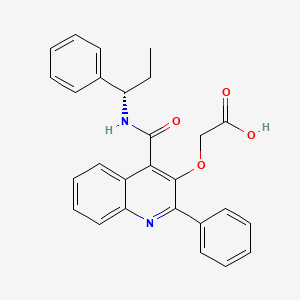
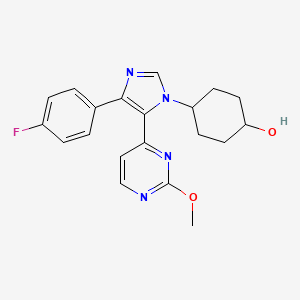
![{4-[(1-{[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino}cyclopentyl)methyl]phenoxymethyl}(phenyl)phosphinic acid](/img/structure/B1680819.png)
![2-[(4S)-3-oxo-8-[3-(pyridin-2-ylamino)propoxy]-2-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-2-benzazepin-4-yl]acetic acid](/img/structure/B1680821.png)
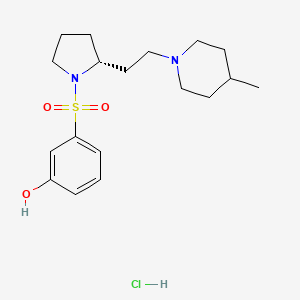

![2-(3,5-Dimethylphenoxy)-4-[1-(piperidine-4-yl)-4-(4-fluorophenyl)-5-imidazolyl]pyrimidine](/img/structure/B1680826.png)
